BENZO(e)PYRENE, 9,10-DIHYDRO-
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Overview
Description
BENZO(e)PYRENE, 9,10-DIHYDRO- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo[a]pyrene and is characterized by the presence of vicinal hydroxyl and epoxide functional groups .
Preparation Methods
The preparation of BENZO(e)PYRENE, 9,10-DIHYDRO- involves several synthetic routes. One common method is the epoxidation of benzo[a]pyrene-7,8-dihydrodiol using human cytochrome P450 enzymes Industrial production methods often involve the use of chemical reagents such as bromo acetate precursors and specific reaction conditions to achieve the desired stereoisomers .
Chemical Reactions Analysis
BENZO(e)PYRENE, 9,10-DIHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents. The major products formed from these reactions include epoxides and diols . For instance, the compound can undergo spontaneous thermal racemization and photoisomerization, leading to the formation of pyreno[4,5-b]oxepine .
Scientific Research Applications
BENZO(e)PYRENE, 9,10-DIHYDRO- has several scientific research applications. In chemistry, it is used to study the mechanisms of PAH metabolism and the formation of DNA adducts . In biology and medicine, it is used to investigate the carcinogenic properties of PAHs and their effects on human health . The compound is also used in environmental studies to understand the degradation of PAHs and their impact on ecosystems .
Mechanism of Action
The mechanism of action of BENZO(e)PYRENE, 9,10-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . These enzymes convert the compound into reactive intermediates that form DNA adducts by covalent binding. This process interferes with DNA transcription and can lead to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway is also involved in the regulation of these metabolic processes .
Comparison with Similar Compounds
BENZO(e)PYRENE, 9,10-DIHYDRO- is similar to other PAH derivatives such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide and pyrene . it is unique in its specific metabolic activation pathway and the formation of distinct DNA adducts . Other similar compounds include benzo[a]anthracene and fluoranthene, which also undergo metabolic activation to form reactive intermediates .
Properties
CAS No. |
66788-01-0 |
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Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
11,12-dihydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1,3-7,9-12H,2,8H2 |
InChI Key |
LFFOMFJFZJWEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Origin of Product |
United States |
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